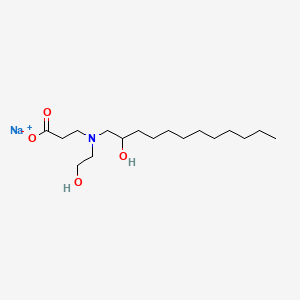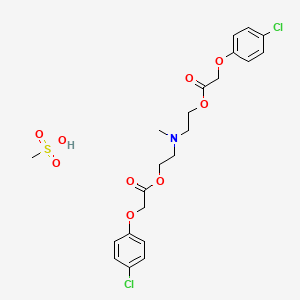
Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a p-chlorophenoxy group and a methanesulphonate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate typically involves multiple steps. One common method includes the reaction of p-chlorophenol with ethylene oxide to form 2-(p-chlorophenoxy)ethanol. This intermediate is then reacted with chloroacetyl chloride to produce 2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl chloride. Finally, this compound is reacted with methylamine and methanesulphonic acid to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The p-chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile used.
Scientific Research Applications
Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate involves its interaction with specific molecular targets. The p-chlorophenoxy group can interact with cellular proteins, potentially inhibiting their function. The methanesulphonate group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes such as signal transduction and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-(2-(p-methoxyphenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate
- Bis(2-(2-(p-bromophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate
- Bis(2-(2-(p-nitrophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate
Uniqueness
Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate is unique due to the presence of the p-chlorophenoxy group, which imparts specific chemical and biological properties. This group can participate in various reactions, making the compound versatile for different applications. Additionally, the methanesulphonate group enhances its solubility, making it more suitable for biological studies and potential therapeutic uses.
Properties
CAS No. |
80723-12-2 |
|---|---|
Molecular Formula |
C22H27Cl2NO9S |
Molecular Weight |
552.4 g/mol |
IUPAC Name |
2-[2-[2-(4-chlorophenoxy)acetyl]oxyethyl-methylamino]ethyl 2-(4-chlorophenoxy)acetate;methanesulfonic acid |
InChI |
InChI=1S/C21H23Cl2NO6.CH4O3S/c1-24(10-12-27-20(25)14-29-18-6-2-16(22)3-7-18)11-13-28-21(26)15-30-19-8-4-17(23)5-9-19;1-5(2,3)4/h2-9H,10-15H2,1H3;1H3,(H,2,3,4) |
InChI Key |
DWQYFAMXKBYGAA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)COC1=CC=C(C=C1)Cl)CCOC(=O)COC2=CC=C(C=C2)Cl.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



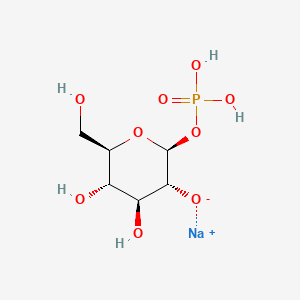
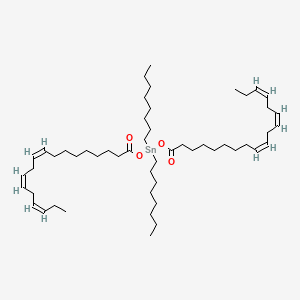
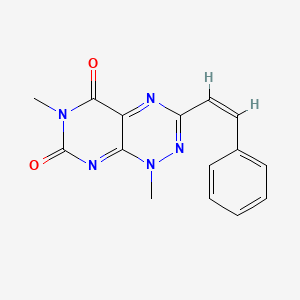

![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)

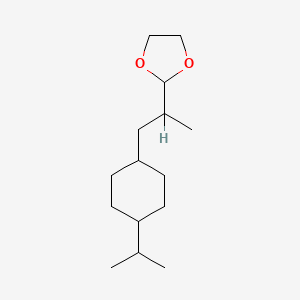
![acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury](/img/structure/B12685157.png)
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
